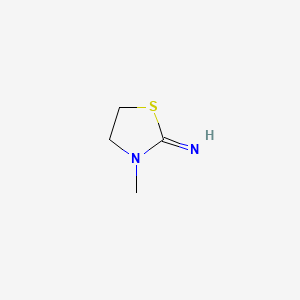

2-Imino-3-methylthiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Imino-3-methylthiazolidine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2S and its molecular weight is 116.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioconjugation Reactions

Overview

Recent studies have highlighted the utility of 2-imino-3-methylthiazolidine in bioconjugation reactions. Specifically, it has been shown to facilitate fast and efficient click-type reactions between 1,2-aminothiols and aldehydes under physiological conditions. This reaction results in stable thiazolidine products that can be utilized for conjugating sensitive biomolecules such as peptides and oligonucleotides.

Key Findings

- The reaction exhibits high specificity and stability at both acidic and neutral pH levels, making it suitable for biological applications.

- The thiazolidine product demonstrated complete conversion during the reaction process, indicating its potential as a reliable tool for chemical ligation in bioconjugation strategies .

Anticancer Activity

Overview

this compound has garnered attention for its anticancer properties. Various derivatives of thiazolidine compounds have been synthesized and evaluated for their efficacy against different cancer cell lines.

Case Studies

- A study conducted by the National Cancer Institute evaluated several thiazolidine derivatives, revealing significant antitumor activity against human tumor cells. The synthesized compounds exhibited mean growth inhibition values that suggest their potential as anticancer agents .

- Another investigation focused on a series of thiazolidine derivatives that were assessed for their antiproliferative effects across multiple cancer cell lines, including Hep-2, MCF-7, and HeLa. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .

Therapeutic Potential

Overview

The compound's structural features allow it to interact with various biological targets, suggesting potential therapeutic applications beyond oncology.

Applications in Disease Treatment

- Research indicates that derivatives of this compound may act as selective small molecule agonists for S1P4 receptors, which are implicated in conditions like thrombocytopenia and viral infections. These findings suggest that such compounds could be developed into pharmacological tools to explore S1P4 receptor signaling pathways .

- The compound has also been investigated for its role in modulating signal transduction pathways involved in inflammation and angiogenesis, which are critical processes in tumor progression .

Summary Table of Applications

Propriétés

Numéro CAS |

3732-56-7 |

|---|---|

Formule moléculaire |

C4H8N2S |

Poids moléculaire |

116.19 g/mol |

Nom IUPAC |

3-methyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C4H8N2S/c1-6-2-3-7-4(6)5/h5H,2-3H2,1H3 |

Clé InChI |

YMTRVMXXEIEMLP-UHFFFAOYSA-N |

SMILES |

CN1CCSC1=N |

SMILES canonique |

CN1CCSC1=N |

Synonymes |

2-imino-3-methyl-thiazolidine 2-imino-3-methylthiazolidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.